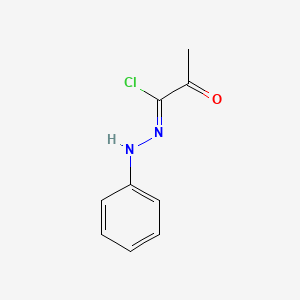

1-chloro-1-(2-phenylhydrazono)acetone

説明

1-Chloro-1-(2-phenylhydrazono)acetone (CAS: 18440-58-9), also known as 2-oxo-N-phenylpropanehydrazonoyl chloride, is a hydrazonoyl halide with the molecular formula C₉H₉ClN₂O and a molecular weight of 196.63 g/mol . Structurally, it features a chlorinated ketone group conjugated with a phenylhydrazone moiety, rendering it reactive in heterocyclic synthesis. This compound is synthesized via diazotization of aromatic amines followed by coupling with 3-chloro-2,4-pentanedione in acidic conditions, yielding a solid product used directly in subsequent reactions without purification . Its planar Caryl–NH–N=C linkage and Z-configuration at the carbon-nitrogen double bond facilitate intermolecular hydrogen bonding, influencing its crystalline packing and reactivity .

特性

IUPAC Name |

(1Z)-2-oxo-N-phenylpropanehydrazonoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMVUVGFFYXCSY-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/NC1=CC=CC=C1)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-chloro-1-(2-phenylhydrazono)acetone typically involves the reaction of phenylhydrazine with chloroacetone under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

化学反応の分析

1-chloro-1-(2-phenylhydrazono)acetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

科学的研究の応用

Pharmaceutical Chemistry

1-Chloro-1-(2-phenylhydrazono)acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydrazone functional group is particularly useful in medicinal chemistry for developing new drugs targeting specific biological pathways. Research indicates that derivatives of phenylhydrazones exhibit significant biological activities, including anti-inflammatory and anticancer properties .

Dye Manufacturing

The compound is utilized in the formulation of azo dyes, which are characterized by their vibrant colors and are widely used in textiles and food industries. The hydrazone linkage allows for effective azo coupling reactions, leading to the formation of stable dye compounds with high tinctorial strength .

Organic Synthesis

In organic synthesis, 1-chloro-1-(2-phenylhydrazono)acetone acts as a versatile building block. It can undergo various reactions such as nucleophilic substitutions and cyclizations, leading to the formation of complex organic molecules. For instance, it can react with nucleophiles to form substituted hydrazones or participate in cycloaddition reactions to yield heterocyclic compounds .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 1-chloro-1-(2-phenylhydrazono)acetone as a precursor for synthesizing novel anticancer agents. By modifying the hydrazone moiety, researchers were able to enhance the selectivity and potency against cancer cell lines. The derivatives showed promising results in preclinical trials, indicating potential for further development into therapeutic agents .

Case Study 2: Development of Azo Dyes

Another investigation focused on the application of this compound in creating azo dyes for textile applications. The study explored various coupling reactions with diazonium salts derived from aromatic amines, resulting in a range of dyes with excellent stability and colorfastness properties. The findings suggest that these dyes could significantly improve the quality of textile products while being environmentally friendly .

作用機序

The mechanism of action of 1-chloro-1-(2-phenylhydrazono)acetone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .

類似化合物との比較

Table 1: Key Structural Analogs of 1-Chloro-1-(2-Phenylhydrazono)Acetone

生物活性

1-Chloro-1-(2-phenylhydrazono)acetone, with the chemical formula CHClNO and CAS number 18440-58-9, is a compound that has garnered attention for its diverse biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The synthesis of 1-chloro-1-(2-phenylhydrazono)acetone typically involves the reaction of phenylhydrazine with chloroacetone in a suitable solvent like ethanol or methanol. The reaction is facilitated by heating and is followed by purification through recrystallization.

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 196.63 g/mol

- Canonical SMILES: CC(=O)C(=NNC1=CC=CC=C1)Cl

The biological activity of 1-chloro-1-(2-phenylhydrazono)acetone is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that significantly influence the function of these biomolecules. The specific pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in various biological processes .

Proteomics Research

One of the prominent applications of 1-chloro-1-(2-phenylhydrazono)acetone is in proteomics, where it is used to study protein interactions and modifications. Its reactive nature allows it to label proteins selectively, facilitating the analysis of complex biological systems .

Cytotoxicity Studies

In vitro studies have demonstrated that some hydrazone derivatives possess cytotoxic effects on cancer cell lines. Although direct studies on 1-chloro-1-(2-phenylhydrazono)acetone are sparse, its structural analogs have been tested for cytotoxicity, indicating a potential for similar effects.

Case Study 1: Interaction with Proteins

A study investigated the use of hydrazone compounds in labeling proteins involved in cancer progression. The results showed that these compounds could effectively modify target proteins, leading to altered cellular pathways associated with tumor growth .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of phenylhydrazones, including 1-chloro-1-(2-phenylhydrazono)acetone, and testing their antimicrobial properties against various pathogens. The findings revealed significant inhibition of bacterial growth, highlighting the compound's potential as a lead for new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-chloro-1-(2-phenylhydrazono)acetone, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Chloro-1-(2-phenylhydrazono)ethane | Hydrazone derivative | Moderate cytotoxicity |

| 1-Chloro-1-(2-methylhydrazono)acetone | Hydrazone derivative | Exhibits antimicrobial properties |

| 1-Chloro-2-(4-nitrophenyl)ethanone | Nitro-substituted ketone | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。